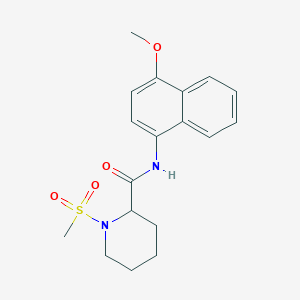

1-methanesulfonyl-N-(4-methoxynaphthalen-1-yl)piperidine-2-carboxamide

Description

Properties

IUPAC Name |

N-(4-methoxynaphthalen-1-yl)-1-methylsulfonylpiperidine-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O4S/c1-24-17-11-10-15(13-7-3-4-8-14(13)17)19-18(21)16-9-5-6-12-20(16)25(2,22)23/h3-4,7-8,10-11,16H,5-6,9,12H2,1-2H3,(H,19,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQMYEAYBHYVRAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C2=CC=CC=C21)NC(=O)C3CCCCN3S(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methanesulfonyl-N-(4-methoxynaphthalen-1-yl)piperidine-2-carboxamide typically involves multiple steps, starting from commercially available starting materials. The general synthetic route includes:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the Methanesulfonyl Group: This step involves the sulfonylation of the piperidine ring using methanesulfonyl chloride under basic conditions.

Attachment of the Methoxynaphthalene Moiety: The final step involves coupling the methoxynaphthalene derivative with the sulfonylated piperidine ring using a suitable coupling reagent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-methanesulfonyl-N-(4-methoxynaphthalen-1-yl)piperidine-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The methoxynaphthalene moiety can be oxidized to form quinone derivatives.

Reduction: The sulfonyl group can be reduced to a thiol group under specific conditions.

Substitution: The methanesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

Oxidation: Quinone derivatives.

Reduction: Thiol derivatives.

Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.

Materials Science: The compound’s unique structure makes it suitable for use in the development of novel materials with specific properties.

Biological Studies: It can be used as a probe to study biological pathways and mechanisms.

Industrial Applications: The compound can be used in the synthesis of other complex molecules for various industrial applications.

Mechanism of Action

The mechanism of action of 1-methanesulfonyl-N-(4-methoxynaphthalen-1-yl)piperidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonyl group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of enzyme activity. The methoxynaphthalene moiety can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Structural Insights :

- Carboxamide Position : Unlike analogues with 4-carboxamide (e.g., compound 17), the 2-carboxamide in the target compound may alter piperidine ring conformation and intermolecular interactions .

- Aryl Substituents : The 4-methoxynaphthalen-1-yl group provides a planar, lipophilic aromatic system distinct from the pyridinyl (compound 11) or phenethyl (compound in ) moieties, likely influencing target binding and pharmacokinetics .

Pharmacokinetic and Metabolic Comparisons

Microsomal stability assays for compound 17 (78% yield) revealed moderate metabolic stability in human and mouse liver microsomes, with a half-life of >60 minutes under NADPH-dependent conditions . While direct data for the target compound are unavailable, its methanesulfonyl group may confer superior metabolic resistance compared to bulkier sulfonamide derivatives (e.g., compound in ), which are prone to cytochrome P450-mediated oxidation.

Binding and Functional Activity

- Compound 11 : Demonstrated submicromolar activity in preliminary receptor-binding assays, attributed to its methoxypyridinyl and naphthalenylethyl groups .

- Target Compound : The 4-methoxynaphthalen-1-yl group may enhance π-π stacking interactions in hydrophobic binding pockets, while the 2-carboxamide could stabilize hydrogen bonding networks compared to 4-carboxamide analogues.

Biological Activity

1-Methanesulfonyl-N-(4-methoxynaphthalen-1-yl)piperidine-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

It features a piperidine ring, a methanesulfonyl group, and a methoxy-substituted naphthalene moiety. The presence of these functional groups is crucial for its biological activity.

Research indicates that compounds with similar structures often act as inhibitors of various enzymes, particularly kinases. For instance, piperidine carboxamides have been identified as potent inhibitors of anaplastic lymphoma kinase (ALK) with an IC50 value of 0.174 μM . The structural properties allow these compounds to fit into the active sites of target enzymes, blocking their activity.

Anticancer Activity

This compound has shown promise as an anticancer agent. In vitro studies have demonstrated its ability to inhibit cancer cell proliferation. The mechanism involves the induction of apoptosis in cancer cells through the modulation of various signaling pathways.

Anti-inflammatory Properties

Compounds in the piperidine class are also known for their anti-inflammatory effects. This activity is often attributed to their ability to inhibit soluble epoxide hydrolase (sEH), which plays a role in the metabolism of epoxyeicosatrienoic acids (EETs) involved in inflammation . Inhibiting sEH can lead to increased levels of EETs, promoting anti-inflammatory responses.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. For example:

- Substitution on the naphthalene ring : Variations in substituents can enhance potency and selectivity against specific targets.

- Piperidine modifications : Changes to the piperidine nitrogen can affect solubility and metabolic stability.

A comparative analysis is presented in Table 1 below, highlighting different analogs and their respective biological activities.

| Compound | Structure | IC50 (μM) | Activity |

|---|---|---|---|

| Compound A | Structure A | 0.174 | ALK Inhibitor |

| Compound B | Structure B | 0.250 | sEH Inhibitor |

| This compound | Structure C | TBD | Anticancer |

Case Study 1: Inhibition of ALK

In a high-throughput screening study, this compound was identified as a potent ALK inhibitor. The crystal structure revealed its binding conformation within the kinase domain, suggesting effective inhibition through steric hindrance and hydrogen bonding interactions .

Case Study 2: Anti-inflammatory Effects

Another study investigated the anti-inflammatory potential of related compounds in animal models. Results indicated that treatment with these compounds resulted in significant reductions in inflammatory markers, supporting their therapeutic potential for conditions like arthritis .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 1-methanesulfonyl-N-(4-methoxynaphthalen-1-yl)piperidine-2-carboxamide, and how can reaction conditions be optimized?

- Methodology : The synthesis typically involves multi-step reactions, including:

- Piperidine core formation : Cyclization of precursors under basic conditions (e.g., K₂CO₃ in DMF).

- Methanesulfonyl group introduction : Sulfonation using methanesulfonyl chloride in dichloromethane at 0–5°C.

- Naphthalene coupling : Amide bond formation via carbodiimide-mediated coupling (e.g., EDCI/HOBt) between the piperidine intermediate and 4-methoxynaphthalen-1-amine .

- Optimization : Adjust solvents (e.g., ethanol for solubility vs. THF for reactivity), catalysts (e.g., triethylamine for acid scavenging), and temperature gradients (e.g., reflux for faster kinetics). Monitor purity via HPLC and yields via gravimetric analysis .

Q. How is structural characterization performed post-synthesis?

- Techniques :

- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy group at δ 3.8–4.0 ppm, naphthalene aromatic protons at δ 7.2–8.5 ppm) .

- HRMS : Confirm molecular formula (e.g., C₁₉H₂₄N₂O₄S, MW 376.5 g/mol) .

- X-ray crystallography (if crystalline): Resolve stereochemistry and hydrogen-bonding networks .

Q. What in vitro assays are used for preliminary biological activity screening?

- Methods :

- Enzyme inhibition : Dose-response curves (IC₅₀) against kinases or proteases using fluorogenic substrates.

- Receptor binding : Radioligand displacement assays (e.g., competitive binding with ³H-labeled antagonists).

- Cytotoxicity : MTT assays in cancer cell lines (e.g., IC₅₀ values in HepG2 or MCF-7) .

Advanced Research Questions

Q. How can computational modeling predict target interactions and guide SAR studies?

- Approaches :

- Molecular docking (AutoDock Vina, Schrödinger): Simulate binding poses in active sites (e.g., kinase ATP pockets). Focus on hydrogen bonds between the methanesulfonyl group and Lys/Arg residues.

- MD simulations : Assess stability of ligand-target complexes over 100 ns trajectories (GROMACS/AMBER).

- QSAR : Develop models using electronic (HOMO/LUMO) and steric descriptors (e.g., logP, polar surface area) .

Q. What strategies resolve contradictions in biological activity data across assays?

- Troubleshooting :

- Assay conditions : Compare buffer pH (e.g., 7.4 vs. 6.5 affecting ionization) or co-solvents (DMSO tolerance <1%).

- Off-target effects : Use siRNA knockdown or CRISPR-Cas9 to validate target specificity.

- Data normalization : Include positive/negative controls (e.g., staurosporine for kinase inhibition) and statistical rigor (e.g., ANOVA with post-hoc tests) .

Q. How is regioselectivity achieved during functionalization of the naphthalene ring?

- Synthetic controls :

- Directing groups : Install temporary substituents (e.g., boronic esters) to guide electrophilic substitution.

- Protecting groups : Use TBS for methoxy protection during harsh reactions.

- Catalytic systems : Pd-catalyzed C–H activation for meta-functionalization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.